4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate
Description
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate (CAS: 1887040-81-4) is a bifunctional linker compound widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs) . Its structure comprises a 4-nitrophenyl carbonate group, which reacts with primary amines, and a pyridyldisulfanyl (PDS) moiety that forms reversible disulfide bonds under reducing conditions . This dual functionality enables controlled drug release in intracellular environments. The compound is characterized by a molecular formula of C₁₅H₁₄N₂O₅S₂ and a molecular weight of 366.41 g/mol, existing as a pale yellow oil with ≥95% purity .
Properties
IUPAC Name |
(4-nitrophenyl) 3-(pyridin-2-yldisulfanyl)propyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c18-15(22-13-7-5-12(6-8-13)17(19)20)21-10-3-11-23-24-14-4-1-2-9-16-14/h1-2,4-9H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLBKRUMVDUHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloroformate Activation
The most widely reported method involves the reaction of 3-(pyridin-2-yldisulfanyl)propan-1-ol with 4-nitrophenyl carbonochloridate in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine (TEA). The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbonate ester (Fig. 1a). Key steps include:
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Dissolving 3-(pyridin-2-yldisulfanyl)propan-1-ol (1.84 g, 9.14 mmol) and 4-nitrophenyl carbonochloridate (2.44 g, 12.1 mmol) in dry THF.
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Adding TEA (1 mL) to scavenge HCl, followed by overnight stirring at room temperature under nitrogen.
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Purification via silica gel chromatography using dichloromethane/hexane gradients to isolate the product as a pale-yellow oil.
Critical Parameters :
Alternative Pathway Using Bis(4-nitrophenyl) Carbonate
A modified approach employs bis(4-nitrophenyl) carbonate with 3-(pyridin-2-yldisulfanyl)propan-1-ol in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). This method avoids handling moisture-sensitive chloroformates:
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Combining the alcohol (7 mg, 28 μmol) with bis(4-nitrophenyl) carbonate (12.8 mg, 42 μmol) and DMAP (10.3 mg, 84 μmol) in dry DCM.
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Stirring at 20°C for 12 hours, followed by addition of paclitaxel (47.8 mg, 56 μmol) for further functionalization.
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Purification via preparative thin-layer chromatography (TLC) with 30% ethyl acetate/hexanes.
Advantages :
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Milder Conditions : DMAP enhances reaction efficiency at ambient temperature.
Comparative Analysis of Methods
Key Observations :
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Method 1 is preferred for scalability due to straightforward chromatography.
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Method 2 offers higher functional group tolerance but lower yields in analogous systems.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Chromatographic Purity
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Disulfide Exchange Reactions: The pyridinyl disulfide linkage can undergo exchange reactions with thiol-containing compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Disulfide Exchange: Thiol-containing compounds such as dithiothreitol or glutathione are commonly used.
Major Products
Aminophenyl Derivatives: Reduction of the nitro group yields aminophenyl derivatives.
Thiol-Substituted Compounds: Disulfide exchange reactions produce thiol-substituted compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the 4-nitrophenyl group exhibit promising anticancer activities. The presence of the pyridine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells.
- Mechanism of Action : The compound's structure allows it to interfere with cellular processes, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, including lung and breast cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to phospholipase A2 (PLA2), which plays a role in inflammatory processes.
- Inhibition Studies : Preliminary studies suggest that 4-nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate may inhibit PLA2 activity, which could have implications for developing anti-inflammatory drugs.
General Synthetic Route
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Reagents :
- 4-Nitrophenol
- Pyridin-2-yldisulfanyl propanol
- Coupling agents (e.g., DCC or EDC)
- Procedure : The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to facilitate the coupling reaction.
- Yield : The yield of the synthesized compound can vary based on the reaction conditions but typically ranges from 70% to 90% .
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in drug formulations.
Antineoplastic Agents
Due to its anticancer properties, this compound is being explored as a scaffold for developing new antineoplastic agents. Modifications to its structure can lead to derivatives with enhanced potency and selectivity against specific cancer types .
Potential in Targeted Therapy
The ability to modify the pyridine and nitrophenyl groups opens avenues for designing targeted therapies that can selectively bind to cancerous tissues while minimizing effects on healthy cells.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic methods related to this compound:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate involves its reactive functional groups. The nitrophenyl group can undergo nucleophilic aromatic substitution, while the pyridinyl disulfide linkage can participate in disulfide exchange reactions. These reactions enable the compound to modify other molecules, making it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
4-Nitrophenyl 2-(Pyridin-2-yldisulfanyl)ethyl Carbonate (PDEC-NB)
- CAS : 874302-76-8
- Molecular Formula : C₁₄H₁₂N₂O₅S₂
- Molecular Weight : 352.39 g/mol
- Key Differences: Shorter ethyl chain (vs. Lower molecular weight (352.39 vs. 366.41) may enhance solubility in aqueous buffers but reduce stability in plasma .
- Applications : Used in ADCs where rapid drug release is prioritized over prolonged stability .
4-Nitrophenyl 4-(Pyridin-2-yldisulfanyl)benzyl Carbonate
- CAS: Not explicitly listed (refer to ).
- Molecular Formula : Likely C₁₈H₁₄N₂O₅S₂ (estimated).
- Key Differences: Benzyl group replaces the propyl chain, introducing aromaticity. This enhances lipophilicity and may improve membrane permeability .
General Trends in Alkyl Chain Modifications
| Property | Propyl Chain (Target Compound) | Ethyl Chain (PDEC-NB) | Benzyl Substituent |
|---|---|---|---|
| Stability | Higher (longer chain) | Moderate | Moderate |
| Cleavage Rate | Slower | Faster | Variable |
| Solubility | Moderate in organic solvents | Higher in aqueous | Low (hydrophobic) |
| Applications | Stable ADCs | Rapid-release ADCs | Membrane-targeted systems |
Antibody-Drug Conjugates (ADCs)
Bioconjugation Efficiency
Disulfide Bond Dynamics
- Propyl-linked disulfides exhibit a half-life of ~2 hours in glutathione (GSH)-rich environments (10 mM GSH, pH 7.4), whereas ethyl-linked analogs degrade 1.5× faster .
Biological Activity
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 358.41 g/mol. The compound features a nitrophenyl group, a pyridine moiety linked through a disulfide bond, and a carbonate functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that can modify cellular components, while the disulfide bond may facilitate interactions with thiol-containing proteins, potentially influencing redox signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of the nitro and disulfide groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Effects : Some studies suggest that compounds containing pyridine and nitrophenyl groups can exhibit antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity :
- Antioxidant Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal conditions for synthesizing 4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate to ensure high yield and purity?
Answer:
Synthesis typically involves coupling pyridyldisulfide-containing intermediates with 4-nitrophenyl chloroformate under anhydrous conditions. Key parameters include:
- Solvent selection : Use aprotic solvents like dichloromethane or DMF to minimize hydrolysis of the carbonate group.
- Temperature : Maintain 0–4°C during active coupling to reduce side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity.
- Analytical validation : Confirm structure via H/C NMR and mass spectrometry (e.g., ESI-MS) .
Advanced: How does the disulfide-thiol exchange kinetics of this compound compare under varying pH conditions, and what methodological approaches are recommended for real-time monitoring?
Answer:
The pyridyldisulfanyl group undergoes thiol-disulfide exchange, with kinetics pH-dependent due to thiolate ion formation.
- Methodology :
- Use stopped-flow UV-Vis spectroscopy to track release of 4-nitrophenol (absorbance at 400 nm) in buffered solutions (pH 5.0–8.0).
- Fluorescent probes (e.g., Ellman’s reagent) quantify free thiols generated during exchange.
- Advanced studies employ F NMR with fluorinated thiols to monitor exchange in real time .
Basic: What analytical techniques are most effective in characterizing the purity and structural integrity of this compound post-synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% threshold for biological use).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNOS; 352.39 g/mol).
- NMR : H NMR (DMSO-d) identifies peaks for pyridyl (δ 8.3–7.2 ppm) and carbonate (δ 4.3–3.8 ppm) groups .
Advanced: What strategies can mitigate premature carbonate hydrolysis during bioconjugation reactions involving this compound?
Answer:
Premature hydrolysis reduces conjugation efficiency. Mitigation strategies include:
- Buffer optimization : Use borate or phosphate buffers (pH 7.0–7.5) instead of carbonate buffers to avoid nucleophilic attack.
- Temperature control : Conduct reactions at 4°C to slow hydrolysis.
- Protecting groups : Temporarily block the carbonate with acid-labile groups (e.g., tert-butyl) during storage, removed post-conjugation .
Basic: How does the presence of the pyridyldisulfanyl group influence the compound’s reactivity in thiol-containing environments?
Answer:
The pyridyldisulfanyl moiety enables reversible disulfide bond formation with cysteine residues or free thiols.
- Mechanism : Thiolate ions (at physiological pH) attack the disulfide, releasing pyridine-2-thione (detectable at 343 nm).
- Applications : Enables traceless conjugation in drug delivery systems (e.g., antibody-drug conjugates) and redox-responsive materials .
Advanced: What computational modeling approaches are suitable for predicting the compound’s behavior in complex biological systems, and how can these models be validated experimentally?
Answer:
- Molecular dynamics (MD) simulations : Model interactions with serum proteins (e.g., albumin) to predict stability and off-target binding.
- Docking studies : Use AutoDock Vina to assess binding affinity to thiol-containing enzymes (e.g., glutathione reductase).
- Validation : Compare simulation results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different studies?
Answer:
Discrepancies often arise from variations in:
- Thiol accessibility : Use maleimide-thiol conjugation as a control to normalize efficiency.
- Analytical methods : Standardize quantification via HPLC-MS or fluorescence anisotropy.
- Reaction milieu : Account for competing nucleophiles (e.g., Tris buffer) by switching to HEPES or MOPS .
Basic: What are the recommended storage conditions to maintain the compound’s stability over extended periods?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
